2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound with a complex structure that includes both phenoxy and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the reaction of 4-ethylphenol with 2-methyl-1,3-thiazole-4-carbaldehyde in the presence of a suitable base to form the intermediate. This intermediate is then reacted with acetamide under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
- 2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
- 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
Uniqueness
2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical properties and biological activity. This structural feature may confer specific advantages, such as increased lipophilicity or enhanced binding affinity to certain molecular targets.
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C15H18N2O2S/c1-3-12-4-6-14(7-5-12)19-9-15(18)16-8-13-10-20-11(2)17-13/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) |
InChI Key |
BWKDQIRPNVGTTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC2=CSC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.